molecular formula C17H15BrF3N3O4 B11515191 2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester

2-(5-Bromo-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester

Cat. No.: B11515191
M. Wt: 462.2 g/mol
InChI Key: HGTZQTJWEGJKET-UHFFFAOYSA-N
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Description

METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety, a trifluoromethyl group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves several steps. One common method includes the reaction of 2-amino-5-bromopyridine with a trifluoromethyl ketone derivative under specific conditions to form the desired product. The reaction typically requires a solvent such as toluene and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE can be compared with similar compounds such as:

These comparisons highlight the unique structural features and enhanced reactivity of METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C17H15BrF3N3O4

Molecular Weight

462.2 g/mol

IUPAC Name

methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C17H15BrF3N3O4/c1-27-12-6-3-10(4-7-12)14(25)24-16(15(26)28-2,17(19,20)21)23-13-8-5-11(18)9-22-13/h3-9H,1-2H3,(H,22,23)(H,24,25)

InChI Key

HGTZQTJWEGJKET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=NC=C(C=C2)Br

Origin of Product

United States

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